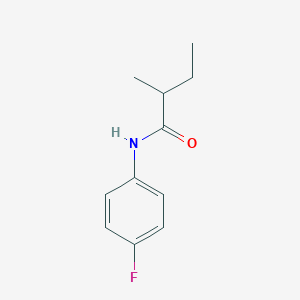

N-(4-fluorophenyl)-2-methylbutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-2-methylbutanamide |

InChI |

InChI=1S/C11H14FNO/c1-3-8(2)11(14)13-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H,13,14) |

InChI Key |

AWRKHMDZPRHWDN-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)NC1=CC=C(C=C1)F |

Canonical SMILES |

CCC(C)C(=O)NC1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthesis Procedure

The most straightforward method involves reacting 4-fluoroaniline with 2-methylbutanoyl chloride in the presence of a base. A representative protocol from RSC publications (,) proceeds as follows:

-

Reagents : 4-Fluoroaniline (1.0 eq), 2-methylbutanoyl chloride (1.2 eq), triethylamine (2.0 eq), dichloromethane (DCM).

-

Conditions : Dropwise addition of acyl chloride to a cooled (0°C) mixture of 4-fluoroaniline and triethylamine in DCM. Reaction stirred at room temperature for 4–6 hours.

-

Workup : Quenching with water, extraction with DCM, drying (MgSO₄), and solvent evaporation.

-

Purification : Recrystallization from ethanol/water or column chromatography (hexane:ethyl acetate = 4:1).

Table 1: Key Parameters for Traditional Synthesis

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → RT |

| Reaction Time | 4–6 hours |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Purification Method | Recrystallization/Column |

Advantages : Simplicity, high yield, minimal equipment requirements.

Limitations : Moisture-sensitive reagents, stoichiometric base waste.

Photoredox Catalysis

Synthesis Procedure

A modern approach employs iridium-based photoredox catalysts to activate substrates under visible light (,):

-

Reagents : 4-Fluoroaniline (1.0 eq), 2-methylbutanoic acid (1.5 eq), fac-Ir(ppy)₃ (1 mol%), K₂HPO₄ (2.0 eq), HCF₂SO₂Cl (2.0 eq), CH₃CN.

-

Conditions : Irradiation with blue LEDs (450 nm) at room temperature for 18 hours under N₂.

-

Workup : Solvent removal under reduced pressure.

-

Purification : Silica gel chromatography (hexane:ethyl acetate = 3:1).

Table 2: Photoredox Catalysis Optimization

| Parameter | Value |

|---|---|

| Catalyst Loading | 1 mol% fac-Ir(ppy)₃ |

| Light Source | Blue LEDs (450 nm) |

| Reaction Atmosphere | N₂ |

| Key Additive | HCF₂SO₂Cl (radical source) |

Advantages : Mild conditions, functional group tolerance.

Limitations : High catalyst cost, specialized equipment.

Coupling Reagent-Mediated Synthesis

Synthesis Procedure

PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) or EDCI-mediated coupling enhances efficiency (,):

-

Reagents : 4-Fluoroaniline (1.0 eq), 2-methylbutanoic acid (1.2 eq), PyBroP (1.5 eq), DIPEA (3.0 eq), DMF.

-

Conditions : Stirring at room temperature for 12–24 hours.

-

Workup : Dilution with ethyl acetate, washing with brine.

-

Purification : Column chromatography (gradient elution).

Table 3: Coupling Reagent Performance

| Reagent | Yield (%) | Reaction Time (h) |

|---|---|---|

| PyBroP | 78 | 12 |

| EDCI/HOBt | 70 | 24 |

Advantages : Avoids acyl chloride preparation.

Limitations : Cost of coupling reagents, residual reagent removal.

Industrial-Scale Production

Process Optimization

For large-scale synthesis, continuous flow reactors replace batch processes (,):

-

Reactor Type : Tubular flow reactor (stainless steel).

-

Conditions : 50°C, 10 bar pressure, residence time = 30 minutes.

-

Workup : In-line liquid-liquid separation.

-

Purification : Crystallization in a falling-film evaporator.

Economic and Environmental Metrics

-

Throughput : 50 kg/day.

-

E-factor : 2.3 (kg waste/kg product).

Advantages : High throughput, reduced solvent use.

Limitations : Capital-intensive setup.

Comparative Analysis of Methods

Table 4: Method Comparison for N-(4-Fluorophenyl)-2-Methylbutanamide Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |

|---|---|---|---|---|

| Traditional | 85–99 | >98 | Moderate | Moderate |

| Photoredox | 76–85 | >95 | Low | High |

| Coupling Reagent | 70–78 | >97 | Moderate | Low |

| Industrial Flow | 90–95 | >99 | High | High |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(4-fluorophenyl)-2-methylbutanamide, and how can reaction conditions be optimized?

- Synthetic Pathways : Multi-step organic reactions are typically employed. For structurally similar sulfonamide derivatives, methods include coupling fluorophenyl precursors with butanamide intermediates via nucleophilic acyl substitution. Key steps may involve activating carboxylic acids (e.g., using thionyl chloride) and reacting with 4-fluoroaniline derivatives .

- Optimization : Temperature (60–100°C), solvent selection (e.g., DMF or THF for polar aprotic environments), and catalysts (e.g., DMAP for amidation) are critical. Purity can be enhanced via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR are essential for verifying the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and methylbutanamide backbone (δ 1.0–2.5 ppm for methyl groups). F NMR can confirm fluorine substitution .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm) bonds should be observed. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of fluorophenyl-containing amides?

- Data Analysis : Cross-validate bioassay results (e.g., enzyme inhibition or cytotoxicity) under standardized conditions (pH, temperature). For example, fluorophenyl sulfonamides in showed variable antimicrobial activity due to substituent effects (e.g., nitro vs. methoxy groups).

- Structure-Activity Relationship (SAR) : Use computational modeling (e.g., molecular docking) to assess how the methylbutanamide chain influences target binding compared to bulkier derivatives .

Q. What computational methods are employed to predict the reactivity and stability of this compound derivatives?

- DFT Calculations : Density Functional Theory can optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects and stability in biological matrices. For example, highlights thiazole derivatives with fluorophenyl groups requiring stability analysis in aqueous buffers .

Notes

- Fluorophenyl amides often require stability testing under physiological conditions due to hydrolytic sensitivity .

- For advanced SAR studies, collaborate with computational chemists to integrate MD simulations with experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.